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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

naturally occurring dibenzofuran derivative, (+)-usnic acid (C₁₈H₁₆O₇)[1]. The document

summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data in a structured format for ease of reference and comparison. Detailed experimental

protocols for acquiring such data are also provided, alongside a generalized workflow for the

spectroscopic analysis of natural products.

Spectroscopic Data
The following sections present the key spectroscopic data for (+)-usnic acid, a bitter, yellow,

solid substance under normal conditions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of (+)-usnic acid is heavily reliant on ¹H and ¹³C NMR spectroscopy.

Chemical shifts can vary slightly based on the solvent used. Data presented here is primarily in

Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for (+)-Usnic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b190493?utm_src=pdf-interest
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://en.wikipedia.org/wiki/Usnic_acid
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://en.wikipedia.org/wiki/Usnic_acid
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ) in CDCl₃
(ppm)

Chemical Shift (δ) in
DMSO-d₆ (ppm)

H-4 5.96 5.90

OH-7 13.30[2][3] -

CH₃-8 2.10 -

OH-9 11.01[2] -

CH₃-9b 1.75[2][3] -

COCH₃-2 2.65 -

COCH₃-6 2.66[2][3] -

OH-3 18.81 -

Note: Some proton signals, particularly hydroxyl groups, may be broad or not distinctly

observed depending on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Usnic Acid
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Carbon Assignment
Chemical Shift (δ) in CDCl₃
(ppm)[2]

Chemical Shift (δ) in
DMSO-d₆ (ppm)[4]

C-1 197.62 198.23

C-1a 104.80 105.40

C-2 108.87 109.50

C-3 191.29 191.80

C-4 97.90 98.52

C-4a 178.0 179.56

C-5a 101.08 101.71

C-6 154.7 155.38

C-7 157.0 157.68

C-8 103.53 104.13

C-9 163.0 164.05

C-9a 58.64 59.25

C-9b 31.71 32.31

CH₃-8 7.12 7.73

CH₃-9b 30.87 31.49

COCH₃-2 27.49 28.11

COCH₃-6 - -

C=O (Ketones) 199.92, 201.36 200.53, 201.98

Infrared (IR) Spectroscopy
The IR spectrum of usnic acid reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Usnic Acid
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Wavenumber (cm⁻¹) Vibrational Assignment

3093 - 2927 O-H stretching (hydroxyl groups)[5]

1716 - 1676
C=O stretching (conjugated cyclic ketone group)

[5]

1694 C=O stretching (conjugated cyclic ketone)[5]

1070 C-O stretching[5]

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of (+)-usnic acid. The molecular formula is C₁₈H₁₆O₇, with a molecular weight of

344.32 g/mol [6][7].

Table 4: Mass Spectrometry (MS) Data for (+)-Usnic Acid

m/z Value Ion Description Method

345.0961 [M+H]⁺ (Protonated Molecule) FAB-MS[3]

343.0851
[M-H]⁻ (Deprotonated

Molecule)
ESI-QTOF-MS[8]

328.0610 [M-H-CH₃]⁻ ESI-QTOF-MS/MS[8]

313.0366 [M-H-2CH₃]⁻ ESI-QTOF-MS/MS[8]

259.0635 [M-H-CH₃-C₃HO₂]⁻ ESI-QTOF-MS/MS[8]

231.0678 [M-H-CH₃-C₃HO₂-CO]⁻ ESI-QTOF-MS/MS[8]

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for a

natural product like (+)-usnic acid.

NMR Spectroscopy
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A combination of one- and two-dimensional NMR experiments is used for full structural

assignment[9][10].

Sample Preparation: A sample of (+)-usnic acid is dissolved in a deuterated solvent,

typically CDCl₃ or DMSO-d₆.

¹H NMR Acquisition:

The ¹H spectrum is recorded at room temperature.

Signal averaging is performed over multiple transients (e.g., 8) with a specified recycle

interval (e.g., 1 s).

Chemical shifts are referenced to the residual solvent signal (e.g., CDCl₃ at δH = 7.26

ppm)[10].

¹³C NMR Acquisition:

The ¹³C spectrum is often recorded using a multiplicity-edited pulse sequence like DEPTQ

to differentiate between CH₃, CH₂, CH, and quaternary carbons.

A larger number of transients (e.g., 800) and a longer recycle interval (e.g., 2 s) are

typically required due to the lower natural abundance of ¹³C.

Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δC = 77.16 ppm)[10].

2D NMR Acquisition: For unambiguous assignment, 2D NMR experiments such as COSY,

HSQC, and HMBC are conducted to establish ¹H-¹H correlations, direct ¹H-¹³C correlations,

and long-range ¹H-¹³C correlations, respectively.

IR Spectroscopy
Sample Preparation: The sample is typically prepared as a KBr (Potassium Bromide) disc. A

small amount of the solid sample is ground with dry KBr powder and pressed into a thin,

transparent pellet.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the KBr disc is first collected and then subtracted
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from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (e.g., UHPLC-Q-TOF-MS/MS)
This technique is used to determine the mass of the molecule and to study its fragmentation,

which aids in structural elucidation[11].

Chromatographic Separation:

The sample is dissolved in a suitable solvent (e.g., methanol).

Separation is performed on a C18 column using a mobile phase, such as a gradient of

methanol and water, at a specific flow rate (e.g., 0.4 ml/min)[11].

Mass Spectral Analysis:

The analysis is often conducted in a negative electrospray ionization (ESI) mode.

Nitrogen is used as the nebulizer and auxiliary gas.

The mass spectrometer is operated to acquire both full scan MS data and tandem MS

(MS/MS) data for precursor ions of interest[8]. The MS/MS data provides the

fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

natural product like (+)-usnic acid.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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